3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a combination of furan, piperazine, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is subsequently reacted with 1-(2-methoxyphenyl)pyrrolidine-2,5-dione under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine and pyrrolidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the carbonyl groups may yield the corresponding alcohols.
Scientific Research Applications
3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine moiety, studied for its acetylcholinesterase inhibitory activity.
3-Chloro-1-aryl pyrrolidine-2,5-diones: Compounds with a similar pyrrolidine-2,5-dione scaffold, evaluated for their inhibitory activity on carbonic anhydrase isoenzymes.
Uniqueness
3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is unique due to the combination of its furan, piperazine, and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21N3O5 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H21N3O5/c1-27-16-6-3-2-5-14(16)23-18(24)13-15(19(23)25)21-8-10-22(11-9-21)20(26)17-7-4-12-28-17/h2-7,12,15H,8-11,13H2,1H3 |
InChI Key |
GKNPBYHYSMPSLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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